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Abstract

This technical guide provides a comprehensive overview of 3'-Bromo-4'-
methoxyacetophenone, a key chemical intermediate in organic synthesis. This document
details its molecular structure, IUPAC nomenclature, and physical and chemical properties.
Furthermore, it presents a detailed experimental protocol for its synthesis via electrophilic
aromatic substitution, along with purification methods. Spectroscopic data, including *H NMR,
13C NMR, FT-IR, and Mass Spectrometry, are presented and analyzed to facilitate compound
identification and characterization. This guide is intended to be a valuable resource for
researchers and professionals involved in synthetic chemistry and drug development.

Introduction

3'-Bromo-4'-methoxyacetophenone, systematically named 1-(3-bromo-4-
methoxyphenyl)ethanone, is an aromatic ketone that serves as a versatile building block in
the synthesis of a variety of more complex organic molecules. Its structure, featuring a
brominated and methoxylated phenyl ring attached to an acetyl group, offers multiple reaction
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sites for further functionalization. This makes it a valuable precursor in the development of
pharmaceutical compounds and other biologically active molecules. This guide provides an in-
depth analysis of its chemical and physical properties, a detailed synthesis protocol, and
comprehensive spectral characterization.

Molecular Structure and Nomenclature

The molecular structure of 3'-Bromo-4'-methoxyacetophenone consists of an acetophenone
core with a bromine atom and a methoxy group substituted on the phenyl ring at the 3' and 4'
positions, respectively.

IUPAC Name: 1-(3-bromo-4-methoxyphenyl)ethanone[1]
The structure of this molecule is illustrated in the diagram below.

Caption: Molecular Structure of 1-(3-bromo-4-methoxyphenyl)ethanone.

Physicochemical Properties

A summary of the key physicochemical properties of 3'-Bromo-4'-methoxyacetophenone is
provided in the table below.

Property Value
Molecular Formula CoH9BroO:
Molecular Weight 229.07 g/mol [1]
Appearance Solid

Melting Point 84-86 °C

CAS Number 35310-75-9[1]

Experimental Protocols
Synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone

A common and effective method for the synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone
is the selective bromination of 4'-methoxyacetophenone using bromine in a suitable solvent like
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acetic acid. The methoxy group is an ortho-, para-director; however, steric hindrance from the
acetyl group can favor bromination at the meta-position relative to the acetyl group (ortho to the
methoxy group).

Reaction Scheme:
Caption: Synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone.
Procedure:

To a stirred solution of 4-methoxyacetophenone (1 equivalent) in glacial acetic acid, a solution
of bromine (1 equivalent) in glacial acetic acid is added dropwise at room temperature. The
reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer
chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the
precipitated solid is collected by vacuum filtration. The crude product is then washed with water
and a dilute solution of sodium thiosulfate to remove any unreacted bromine.

Purification

The crude 1-(3-bromo-4-methoxyphenyl)ethanone can be purified by recrystallization. A
suitable solvent system for recrystallization is ethanol or a mixture of ethanol and water. The
crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to
cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
The purified crystals are collected by vacuum filtration, washed with a small amount of cold
solvent, and dried under vacuum.

Spectroscopic Data and Analysis

The structural confirmation of 3'-Bromo-4'-methoxyacetophenone is achieved through various
spectroscopic techniques.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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Chemical Shift (3)

Multiplicity Integration Assignment
PpmM
~8.1 d 1H Ar-H
~7.8 dd 1H Ar-H
~7.0 d 1H Ar-H
3.9 S 3H -OCHs
2.6 S 3H -COCHs

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and the spectrometer frequency.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (8) ppm Assighment
~196 C=0

~158 Ar-C-O

~133 Ar-C

~130 Ar-C

~128 Ar-C-Br

~112 Ar-C

~111 Ar-C

~56 -OCHs

~26 -COCHs

Note: The exact chemical shifts may vary slightly depending on the solvent and the

spectrometer frequency.
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Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their
characteristic vibrational frequencies.

Wavenumber (cm—?) Intensity Assignment

C-H stretch (aromatic and

~3000-2850 m aliphatic)

~1680 S C=0 stretch (aryl ketone)
~1600, 1500 m C=C stretch (aromatic)
~1250 S C-O stretch (aryl ether)
~1020 m C-O stretch (aryl ether)
~800 s C-H bend (aromatic)
~600 m C-Br stretch

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The mass spectrum of 3'-Bromo-4'-methoxyacetophenone is expected to show
a molecular ion peak [M]* and a characteristic [M+2]* peak of similar intensity due to the
presence of the bromine isotopes (“°Br and 81Br).

m/z Assignment
228/230 [M]* and [M+2]*
213/215 [M - CHs]*
185/187 [M - COCHs]*
157 [M - Br]*

142 [M - Br - CHs]*
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Conclusion

This technical guide has provided a detailed overview of 3'-Bromo-4'-methoxyacetophenone, a
compound of significant interest in synthetic organic chemistry. The information presented,
including its structure, properties, a detailed synthesis protocol, and comprehensive
spectroscopic analysis, serves as a valuable resource for researchers and professionals in the
field. The methodologies and data contained herein are intended to facilitate the efficient
synthesis, purification, and characterization of this important chemical intermediate, thereby
supporting its application in the development of novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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